
Microxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Microxine is a natural product found in Microxina with data available.
Applications De Recherche Scientifique
Microxine as a Cdc2 Kinase Inhibitor
Microxine, isolated from the Australian marine sponge Microxina species, is identified as a new purine derivative. It exhibits the ability to inhibit cdc2 kinase activity, albeit weakly, with an IC(50) of 13 μM. This highlights its potential application in regulating cell cycle processes and possibly cancer research, given the role of cdc2 kinase in cell division (Killday et al., 2001).
Microarray Technologies in Biomedical Research
Although not directly about Microxine, it's important to note the broader context of microarray technologies in medical applications. These technologies are anticipated to significantly contribute to pharmaceutical development, disease diagnosis, and therapeutic intervention monitoring. They represent a pivotal advancement in understanding drug interactions and disease mechanisms (Petricoin et al., 2002).
Microbiome Study Methodologies
Research methodologies in microbiome studies are essential for understanding interactions between microorganisms and their environments, including potential applications for Microxine. These methodologies help in understanding biological processes and metabolic pathways, crucial for the effective use of compounds like Microxine in therapeutic contexts (Goodrich et al., 2014).
Omics Approaches in Microalgal Applications
Omics-based tactics in microalgal research provide insights into biosynthesis and metabolic flux regulation, which are relevant in understanding and applying compounds like Microxine. Understanding these metabolic pathways is crucial for their potential therapeutic applications (Mishra et al., 2019).
Use and Analysis of Microarray Data in Drug Discovery
Microarray data analysis significantly impacts drug discovery and development, including understanding the molecular interactions of compounds like Microxine. This technology aids in identifying genetic networks and drug response markers, essential for pharmaceutical research (Butte, 2002).
Propriétés
Nom du produit |
Microxine |
|---|---|
Formule moléculaire |
C8H11N5O4S |
Poids moléculaire |
273.27 g/mol |
Nom IUPAC |
2-[(7-methyl-8-oxo-9H-purin-6-yl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C8H11N5O4S/c1-13-5-6(9-2-3-18(15,16)17)10-4-11-7(5)12-8(13)14/h4H,2-3H2,1H3,(H,15,16,17)(H2,9,10,11,12,14) |
Clé InChI |
OTYWCUOKKIHICD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(NC1=O)N=CN=C2NCCS(=O)(=O)O |
Synonymes |
microxine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



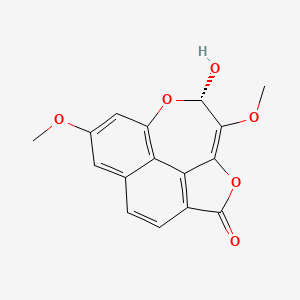

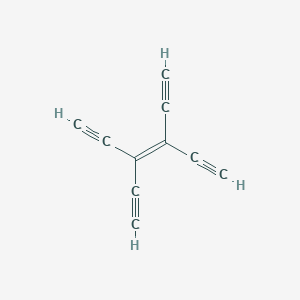
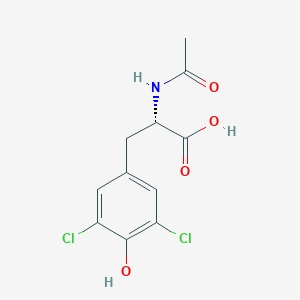

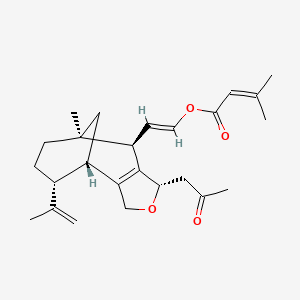

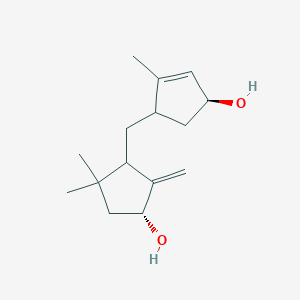
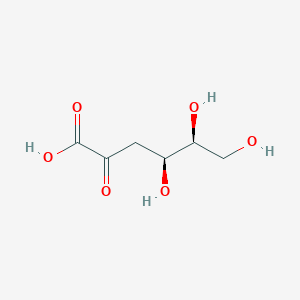
![(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione](/img/structure/B1245694.png)
![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)


